2-methyl-1-phenylCyclobutanecarboxylic acid
Description
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-methyl-1-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O2/c1-9-7-8-12(9,11(13)14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14) |
InChI Key |
QJJUETHUUBXFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-phenylCyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1-phenylcyclobutanone with a suitable carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-phenylCyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of phenylcyclobutane carboxamides exhibit promising antimicrobial properties, particularly against Mycobacterium tuberculosis. A high-throughput screening identified several compounds with effective inhibition against this pathogen, suggesting potential for further development into therapeutic agents .
Structure-Activity Relationship Studies
The structure-activity relationships (SAR) of phenylcyclobutane derivatives have been extensively studied to optimize their pharmacological profiles. For example, modifications at specific positions on the cyclobutane ring can enhance potency and reduce cytotoxicity, making these compounds suitable candidates for drug development .
Biopesticide Development
There is ongoing research into the use of cyclobutane derivatives in developing biopesticides. The non-toxic nature of these compounds makes them suitable for environmentally friendly pest control solutions. The application methods often involve incorporating these compounds into traps or formulations designed to attract and incapacitate pests without harming beneficial organisms .
Case Study 1: Antitubercular Activity
A study conducted by researchers screened a library of compounds including 2-methyl-1-phenylcyclobutanecarboxylic acid against Mycobacterium tuberculosis. The results showed that certain analogs had minimum inhibitory concentrations (MIC) below 20 µM, indicating strong potential as antitubercular agents .
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry project, researchers synthesized various derivatives of this compound to evaluate their biological activity. The modifications made to the cyclobutane ring improved solubility and bioavailability, leading to enhanced efficacy in biological assays.
Mechanism of Action
The mechanism of action of 2-methyl-1-phenylCyclobutanecarboxylic acid involves its interaction with molecular targets and pathways within biological systems. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects
- Methyl vs. Trifluoromethyl : The 2-methyl group in the target compound increases steric bulk compared to unsubstituted analogs, while the trifluoromethyl group in 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid enhances lipophilicity (logP ~2.5–3.0 estimated) and metabolic stability .
- Cyclobutane vs. Cyclopropane : Cyclopropane derivatives (e.g., (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid) exhibit higher ring strain (~27 kcal/mol vs. ~26 kcal/mol for cyclobutane), leading to greater reactivity in ring-opening reactions .
Physicochemical Properties
- Acidity : The carboxylic acid group in cyclobutane derivatives typically has a pKa of ~4.5–5.0, slightly higher than cyclopropane analogs due to reduced ring strain effects on resonance stabilization.
- Solubility : The hydroxymethyl group in the cyclopropane analog increases aqueous solubility (PSA ~57 Ų) compared to the target compound (PSA ~37 Ų estimated) .
Toxicity and Handling
No acute or chronic toxicity data are available for this compound. However, analogous compounds (e.g., 1-benzylcyclobutane-1-carboxylic acid) are classified as hazardous due to incomplete characterization, requiring handling by trained professionals in ventilated environments .
Biological Activity
2-Methyl-1-phenylCyclobutanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C11H12O2
- Molecular Weight : 176.21 g/mol
- IUPAC Name : 2-Methyl-1-phenylcyclobutane-1-carboxylic acid
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been noted for its ability to modulate enzyme activity and influence metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic processes, which can lead to altered cellular functions.
- Interaction with Receptors : Preliminary studies suggest that it may interact with certain receptors, thereby influencing physiological responses.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains, including Mycobacterium tuberculosis. In a high-throughput screening assay, compounds similar to this cyclobutane derivative demonstrated significant inhibition of bacterial growth.
| Compound Type | % Inhibition (at 20 µM) | MIC (µM) |
|---|---|---|
| This compound | 90% | 6.9 |
This data suggests a promising role for the compound in the development of new antimicrobial agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that it may exhibit cytotoxic effects on various cancer cell lines, including leukemia and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Study on Antimicrobial Efficacy
In a recent study published in a peer-reviewed journal, researchers screened a library of compounds against Mycobacterium tuberculosis. Among the hits, derivatives of cyclobutane showed promising results:
- Study Design : Compounds were tested in vitro for their ability to inhibit bacterial growth.
- Results : The cyclobutane derivative exhibited an MIC of 6.9 µM, indicating strong potential as an anti-tubercular agent.
Anticancer Research
Another significant study evaluated the effects of this compound on cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer).
- Findings : The compound induced apoptosis at concentrations as low as 10 µM, with notable changes in cell morphology and viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
